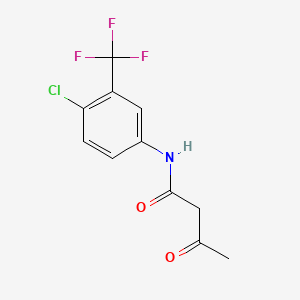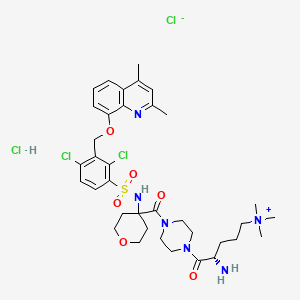
Gramicidin
Übersicht
Beschreibung
Gramicidin ist ein Gemisch aus ionophoren Antibiotika, das hauptsächlich aus this compound A, B und C besteht. Diese Antibiotika sind lineare Peptide, die aus 15 Aminosäuren bestehen und für ihre Fähigkeit bekannt sind, Ionenkanäle in Lipiddoppelschichten zu bilden. This compound ist besonders wirksam gegen grampositive Bakterien und wird in verschiedenen medizinischen Anwendungen eingesetzt, darunter topische Behandlungen für infizierte Wunden und Augeninfektionen .
Wissenschaftliche Forschungsanwendungen
Gramicidin hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:
Chemie: this compound wird als Modellverbindung zur Untersuchung der Ionenkanalbildung und Membranpermeabilität verwendet.
Biologie: Es dient als Werkzeug zur Untersuchung der Mechanismen des Ionentransports durch Zellmembranen.
Medizin: this compound wird in topischen Behandlungen für bakterielle Infektionen und als Bestandteil von Kombinationstherapien für Augeninfektionen eingesetzt.
Industrie: Es wird bei der Entwicklung antimikrobieller Beschichtungen und Materialien eingesetzt
Wirkmechanismus
Gramicidin entfaltet seine Wirkung, indem es an bakterielle Membranen bindet und sich in diese einlagert, wodurch Ionenkanäle gebildet werden. Dies stört die Integrität der Membran, was zu einer erhöhten Permeabilität und einem Ionenungleichgewicht führt, was letztendlich zum Zelltod führt. Die primären molekularen Zielstrukturen sind die Lipiddoppelschichten der bakteriellen Zellmembranen .
Biochemische Analyse
Biochemical Properties
Gramicidin interacts with various biomolecules within the cellular lipid bilayer . It forms a β-helix inside the hydrophobic interior of the cellular lipid bilayer . This interaction disrupts the membrane and increases its permeability .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It disrupts the ion concentration gradients of the plasma membrane . In addition, this compound localizes in the mitochondria and depolarizes the inner mitochondrial membrane . This diminished H+ gradient in the mitochondria inhibits ATP synthesis .
Molecular Mechanism
The mechanism of action of this compound involves its binding and insertion into bacterial membranes . This results in membrane disruption and permeabilization, acting as a channel . It allows inorganic monovalent ions, such as potassium (K+) and sodium (Na+), to travel through these pores freely via diffusion .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to cause a decrease in cell viability . It blocks ATP generation by inhibiting oxidative phosphorylation and glycolysis, leading to cellular energy depletion and nonapoptotic cell death .
Metabolic Pathways
This compound’s impact on metabolic pathways is primarily through its inhibition of ATP synthesis . By disrupting the H+ gradient in the mitochondria, it interferes with oxidative phosphorylation, a key metabolic pathway for energy production .
Transport and Distribution
This compound is known to bind to and insert itself into bacterial membranes . It disrupts the membrane, increasing its permeability . This allows this compound to distribute itself within the cellular environment.
Subcellular Localization
This compound localizes in the mitochondria of cells . This localization influences its activity, as it depolarizes the inner mitochondrial membrane, disrupting the H+ gradient and inhibiting ATP synthesis .
Vorbereitungsmethoden
Gramicidin wird typischerweise aus dem Bodenbakterium Brevibacillus brevis gewonnen. Der Extraktionsprozess umfasst die Kultivierung der Bakterien in einem geeigneten Nährmedium, gefolgt von der Isolierung und Reinigung der Antibiotikaverbindungen. Industrielle Produktionsmethoden umfassen oft Fermentationsprozesse, bei denen die Bakterien in großen Bioreaktoren unter kontrollierten Bedingungen gezüchtet werden, um die Ausbeute zu maximieren .
Analyse Chemischer Reaktionen
Gramicidin unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können die Peptidbindungen innerhalb von this compound modifizieren und so seine Struktur und Funktion verändern.
Substitution: Substitutionsreaktionen können an bestimmten Aminosäureresten auftreten, was zur Bildung von this compound-Analoga mit unterschiedlichen Eigenschaften führt.
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind oft Derivate von this compound mit veränderter biologischer Aktivität .
Vergleich Mit ähnlichen Verbindungen
Gramicidin ist einzigartig in seiner Fähigkeit, lineare Ionenkanäle zu bilden, im Gegensatz zu anderen zyklischen antimikrobiellen Peptiden wie this compound S. Ähnliche Verbindungen umfassen:
This compound S: Ein zyklisches Peptid mit einem anderen Wirkungsmechanismus und einer höheren hämolytischen Aktivität.
Tyrocidin: Ein weiteres zyklisches Peptid mit antimikrobiellen Eigenschaften, aber unterschiedlichen strukturellen Merkmalen.
Polymyxin B: Ein zyklisches Peptid, das gramnegative Bakterien angreift und in Kombination mit this compound zur Steigerung der Wirksamkeit eingesetzt wird
Die lineare Struktur und die spezifische Ionenkanalbildung von this compound unterscheiden es von diesen zyklischen Peptiden, wodurch es in bestimmten Anwendungen einzigartige Vorteile bietet.
Eigenschaften
IUPAC Name |
9,27-bis(3-aminopropyl)-3,21-dibenzyl-6,24-bis(2-methylpropyl)-12,30-di(propan-2-yl)-1,4,7,10,13,19,22,25,28,31-decazatricyclo[31.3.0.015,19]hexatriacontane-2,5,8,11,14,20,23,26,29,32-decone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H92N12O10/c1-35(2)31-43-53(75)67-45(33-39-19-11-9-12-20-39)59(81)71-29-17-25-47(71)55(77)70-50(38(7)8)58(80)64-42(24-16-28-62)52(74)66-44(32-36(3)4)54(76)68-46(34-40-21-13-10-14-22-40)60(82)72-30-18-26-48(72)56(78)69-49(37(5)6)57(79)63-41(23-15-27-61)51(73)65-43/h9-14,19-22,35-38,41-50H,15-18,23-34,61-62H2,1-8H3,(H,63,79)(H,64,80)(H,65,73)(H,66,74)(H,67,75)(H,68,76)(H,69,78)(H,70,77) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUAYMJGZBVDSGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC4=CC=CC=C4)CC(C)C)CCCN)C(C)C)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H92N12O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1141.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1405-97-6 | |
| Record name | GRAMICIDIN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757043 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
A: Gramicidin primarily targets bacterial cell membranes. It forms transmembrane channels, disrupting the membrane's integrity and leading to leakage of ions, particularly potassium []. This disrupts the cell's electrochemical gradient, ultimately leading to cell death [, ]. this compound A has also been shown to inhibit oxidative phosphorylation and glycolysis, leading to cellular energy depletion and non-apoptotic cell death in renal cell carcinoma cells [].
ANone: this compound refers to a family of structurally related peptides, with this compound A being the most studied.
ANone: this compound's performance and applications are influenced by various conditions:
- Solvent Dependence: this compound A adopts different conformations depending on the solvent, influencing its channel-forming ability [, , ].
- Lipid Composition: Channel properties are influenced by the lipid composition of the membrane. For example, this compound A-mediated K+ flux is augmented in vesicles made of plasmenylcholine compared to phosphatidylcholine [].
- Electric Field: The structure and integrity of this compound-containing oriented bilayers are influenced by the applied electric potential. Potentials exceeding a certain threshold can lead to film swelling and altered this compound orientation [].
A: this compound itself is not known to possess catalytic properties. Its primary mode of action is based on its ability to form ion channels and disrupt membrane integrity [, ]. This property makes it useful as a tool in research and potential therapeutic applications. For example, this compound A has been explored as a component in biosensors, where its conductance changes in response to the presence of specific ions [].
ANone: Computational approaches have provided valuable insights into this compound's structure and function:
- Molecular Dynamics (MD) simulations: Simulations have been used to study ion transport through the this compound A channel, revealing details about water structure, ion selectivity, and the influence of ion concentration [].
- Modeling Conductance Changes: Mathematical models have been developed to simulate how the presence of electric charges near the channel entrance influences this compound A conductance, providing a basis for its use in biochemical sensors [].
ANone: Modifications to this compound's structure impact its activity and properties:
- Ring Size: In cyclic this compound S analogs, ring size plays a crucial role in determining secondary structure, lipid binding, and biological activity. Analogs with 10-12 residues in the ring showed the strongest antibacterial activity, while those with larger or smaller rings had reduced or no activity [, ].
- Amino Acid Substitutions: Replacing specific amino acids affects channel properties. For example, substituting tryptophan with phenylalanine in this compound A significantly alters channel conductance [].
- Charge Introduction: Introducing negative charges near the channel mouth increases the cation transport rate in this compound A channels. Hybrid channels with asymmetric charge distributions exhibit distinct current-voltage characteristics [, ].
ANone: this compound's formulation is crucial for its practical applications.
- Solubility Issues: this compound's hydrophobic nature limits its water solubility. Chemical derivatization, such as succinylation, has been explored to enhance water solubility while maintaining biological activity [].
- Formulation Strategies: Incorporating this compound S into colloidal solutions with surfactants, like propylene glycol and polysorbate-80, significantly enhances its solubility and antimicrobial activity [].
ANone: The provided research papers primarily focus on the fundamental biochemical and biophysical properties of this compound. Information related to specific Safety, Health, and Environment (SHE) regulations and compliance is not covered in these papers.
- Mechanism of Action: this compound's primary mechanism involves disrupting bacterial membrane integrity through ion channel formation [].
- Cell Permeability: this compound can induce potassium leakage from and sodium influx into human erythrocytes, suggesting its ability to form cation channels in these cells as well [].
A:
- In vitro activity: this compound S exhibits potent activity against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as yeast []. It also effectively inhibits the growth of ovarian cancer cells in vitro by triggering apoptosis [].
- In vivo activity: this compound A effectively reduces the growth of renal cell carcinoma tumor xenografts in vivo [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






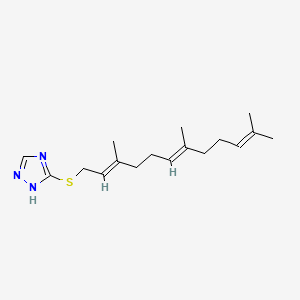
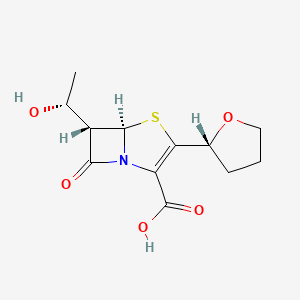
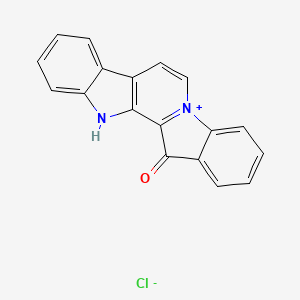
![5-[[(2R,3S,10S,13R,14R,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl]oxy]-3-hydroxy-3-methyl-5-oxopentanoic acid](/img/structure/B1672062.png)
![2-[[5-[[(2R,3R,10S,12S,13R,14S,17R)-2,12-dihydroxy-4,4,10,13,14-pentamethyl-17-[(2R,5R)-1,5,6-trihydroxy-6-methylheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3-hydroxy-3-methyl-5-oxopentanoyl]amino]acetic acid](/img/structure/B1672064.png)

